(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including bromobenzoyl, tert-butyl, oxazole, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include bromobenzoyl chloride, tert-butylamine, oxazole derivatives, and nitrobenzene.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives, oxazole-containing molecules, or compounds with bromobenzoyl and nitrophenyl groups.
Uniqueness
The uniqueness of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C24H20BrN3O6 |
---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H20BrN3O6/c1-24(2,3)17-12-18(26-34-17)27-20(13-6-10-16(11-7-13)28(32)33)19(22(30)23(27)31)21(29)14-4-8-15(25)9-5-14/h4-12,20,29H,1-3H3/b21-19+ |
InChI Key |
MNRZSZBJIIKHHZ-XUTLUUPISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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